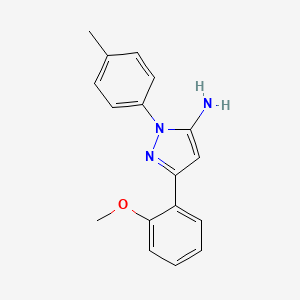

3-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyphenyl)-2-(4-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12-7-9-13(10-8-12)20-17(18)11-15(19-20)14-5-3-4-6-16(14)21-2/h3-11H,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMOELBNNICWNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate substituted hydrazines with diketones or β-ketoesters. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile compound in synthetic organic chemistry.

Biology

This compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that derivatives of pyrazole compounds can exhibit antimicrobial activity against a range of pathogens.

- Anticancer Activity : Some studies have suggested that pyrazole derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Medicine

There is ongoing investigation into the medicinal applications of this compound. Its structural properties suggest potential as a lead compound in drug development targeting specific diseases, particularly cancers and infections .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific reactivity or stability characteristics.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of pyrazole derivatives, including this compound. The researchers found that this compound inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and inhibition of angiogenesis. The study highlighted the importance of further exploring structural modifications to enhance efficacy.

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial activity of several pyrazole derivatives. The results indicated that compounds with similar structures to this compound showed significant activity against Gram-positive and Gram-negative bacteria. This research supports the potential use of such compounds in developing new antimicrobial agents.

Uniqueness

The unique substitution pattern on the pyrazole ring of this compound imparts distinct chemical and biological properties compared to similar compounds, making it valuable for specific research and industrial applications .

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Derivatives

Substituent Position and Regioisomerism

Regioisomerism significantly impacts biological activity. For example:

- : Switching substituents from 3-(4-fluorophenyl) to 4-(4-fluorophenyl) in pyrazole derivatives abolished p38α MAP kinase inhibition but conferred nanomolar activity against Src, B-Raf, and EGFR kinases .

- Target Compound : Substituents at positions 1, 3, and 5 may favor interactions with kinases or receptors distinct from those targeted by 1,3,4-substituted analogs.

Table 1: Key Structural and Functional Comparisons

Key Observations:

Implications for Drug Design

Structure-Activity Relationships (SAR)

- Position 1 : 4-Methylphenyl (target) vs. 4-methoxyphenyl (): Methyl groups favor hydrophobic binding pockets, while methoxy improves solubility .

- Position 3 : 2-Methoxyphenyl (target) vs. pyridyl (): Aromatic rings with heteroatoms (e.g., pyridine) enhance interactions with kinase ATP-binding sites .

- Position 5 : The -NH2 group is conserved across analogs, suggesting its critical role in hydrogen bonding .

Crystallographic Insights

- : Benzodioxol-substituted pyrazoles form robust hydrogen-bonding networks (N–H···O/N), stabilizing crystal lattices . The target’s ortho-methoxy group may similarly influence solid-state packing.

Biological Activity

3-(2-Methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, also known by its CAS number 926258-08-4, is an organic compound characterized by a pyrazole ring substituted with methoxyphenyl and methylphenyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of substituted hydrazines with diketones or β-ketoesters, often under conditions that include solvents such as ethanol or acetic acid, and may require heating to facilitate the formation of the pyrazole ring. Its molecular formula is , with a molecular weight of 279.34 g/mol .

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Anticancer Activity

Numerous studies have explored the anticancer properties of pyrazole derivatives, including this compound. It has been reported that compounds containing the 1H-pyrazole structure can inhibit the growth of several cancer cell types, such as lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers . Notably, studies have shown significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values in the low micromolar range .

Anti-Inflammatory Effects

In addition to anticancer properties, this compound has been evaluated for anti-inflammatory activity. Research indicates that similar pyrazole derivatives demonstrate significant anti-inflammatory effects by inhibiting prostaglandin synthesis at doses comparable to established anti-inflammatory drugs like celecoxib .

The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, docking studies have suggested that certain pyrazole derivatives can inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds in terms of biological activity:

| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Structure | Significant against various cancers | Significant |

| 3-(4-Methoxyphenyl)propionic acid | Similar framework | Moderate | Low |

| 2-Methoxyphenyl isocyanate | Different substitution pattern | Low | Moderate |

Case Studies and Research Findings

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

- Study on Anticancer Efficacy : A study published in ACS Omega demonstrated that pyrazole derivatives were effective against multiple cancer cell lines, showing potential for further development into therapeutic agents .

- Anti-inflammatory Evaluation : Another research article indicated that certain substituted pyrazoles exhibited anti-inflammatory properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their utility in treating inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 3-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of substituted hydrazides or condensation of diketones with hydrazine derivatives. For example, describes a multi-step process involving Vilsmeier–Haack formylation followed by cyclization with phenylhydrazine in ethanol/acetic acid under reflux (45% yield) . Key parameters include:

- Temperature : Reflux conditions (e.g., 80–100°C) are critical for cyclization.

- Solvent polarity : Polar solvents (e.g., DMSO) enhance intermediate stability .

- Catalysts : Phosphorous oxychloride (POCl₃) is often used for formylation steps . A comparative table of methods is provided below:

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrazine condensation | Ethanol/AcOH, reflux, 7 hrs | 45 | |

| Vilsmeier–Haack route | POCl₃, DMF, 0°C → room temp | 60–70 |

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

- ¹H/¹³C NMR : To identify methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

- X-ray diffraction (XRD) : and highlight XRD as the gold standard for resolving dihedral angles between aryl rings (e.g., 16.83° between methoxyphenyl and pyrazole) .

- IR spectroscopy : Detects N-H stretches (~3350 cm⁻¹) and C=N/C-O bonds (1600–1250 cm⁻¹) .

Contradictions in data (e.g., unexpected NOE correlations) may arise from rotational restrictions in the solid state versus solution, necessitating complementary techniques .

Advanced Research Questions

Q. How do substituent modifications at the 2-methoxyphenyl or 4-methylphenyl groups affect biological activity?

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

Discrepancies in activity profiles (e.g., σ₁ receptor vs. tubulin inhibition) may arise from:

- Assay variability : Cell-free vs. cell-based systems (e.g., sea urchin embryo assays in vs. human cancer cell lines) .

- Enantiomeric purity : Chiral intermediates (e.g., 3-substituted pyrazoles) can lead to divergent results if not resolved . Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HT-29 for antitubulin studies) .

- Chiral HPLC : To confirm >98% enantiomeric excess for in vivo studies .

Q. How can computational methods optimize the synthesis and target interaction of this compound?

Density functional theory (DFT) and molecular dynamics (MD) simulations are critical for:

- Reaction pathway prediction : Identifying rate-limiting steps (e.g., cyclization barriers) .

- Binding mode analysis : used MD to show that 2-methoxyphenyl groups induce conformational strain in σ₁ receptor loops . Software tools (e.g., Gaussian, AutoDock) and parameters (e.g., Gibbs free energy of intermediate steps) should be reported to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.